2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride
Description
Properties
IUPAC Name |
2,6-dichloro-4-[(dimethylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-12(2)5-6-3-7(10)9(13)8(11)4-6;/h3-4,13H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBBBVSUOHQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)Cl)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378999 | |
| Record name | 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-17-4 | |
| Record name | 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Nitro Precursors Followed by Functionalization
A foundational step in synthesizing the target compound involves the preparation of 2,6-dichloro-4-aminophenol, a critical intermediate. As detailed in EP0347283A1, catalytic hydrogenation of 2,6-dichloro-4-nitrophenol using platinum or palladium catalysts in diethylene glycol ether solvents achieves high selectivity (>98%) while minimizing hydrodechlorination. Optimal conditions include:
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Catalyst : 2% Pt/C (1% metal loading relative to substrate)
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Solvent : Diethyl ether of diethylene glycol
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Pressure : 5–25 bar H₂
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Temperature : 25–50°C
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Yield : 92–95% purity with <0.1% monochlorinated byproducts.
Post-hydrogenation, the amine intermediate undergoes Mannich condensation to introduce the dimethylaminomethyl group. This step adapts methodologies from CN102746168A, where paraformaldehyde serves as an in situ formaldehyde source, reacting with dimethylamine and the phenolic substrate. Key parameters include:
Direct Mannich Reaction on Chlorinated Phenol Derivatives
An alternative single-pot approach involves the Mannich reaction on 2,6-dichloro-4-hydroxyphenol. This method bypasses the nitro reduction step but requires stringent control over electrophilic substitution. Experimental data from analogous systems (CN102746168A) suggest:
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Molar Ratios : Phenol:formaldehyde:dimethylamine = 1:3:3
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Solvent : Methanol or ethanol
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Catalyst : None (self-catalyzed by amine basicity)
Hydrochloride Salt Formation and Purification
The free base 2,6-dichloro-4-[(dimethylamino)methyl]phenol is converted to its hydrochloride salt via treatment with hydrochloric acid. Critical considerations include:
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Acid Concentration : 4–6 M HCl in aqueous or methanolic solution
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Temperature : 0–5°C to prevent decomposition
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Crystallization Solvent : Ethylene dichloride or cold methanol
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Purity : >99% by HPLC after decolorization with activated carbon.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitro Hydrogenation + Mannich | 2,6-Dichloro-4-nitrophenol | Pt/C, H₂ (5–25 bar), paraformaldehyde, dimethylamine | 85–90 | 98–99 |
| Direct Mannich | 2,6-Dichloro-4-hydroxyphenol | Paraformaldehyde, dimethylamine, methanol | 78–82 | 95–97 |
Advantages of the Nitro Hydrogenation Route :
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Higher overall yield due to stable intermediates.
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Reduced side reactions (e.g., hydrodechlorination) via solvent-catalyst synergy.
Challenges in Direct Mannich Approach :
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Competing electrophilic substitutions at chlorine-bearing positions.
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Antifungal Activity
Research indicates that 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride exhibits notable antimicrobial and antifungal properties. It has been studied for its potential effects against various pathogens, making it a candidate for pharmaceutical applications. The compound disrupts microbial cell membranes, contributing to its biological activity.
Potential Drug Interactions
Studies have shown that this compound may interact with various enzymes and receptors, influencing metabolic pathways. Understanding these interactions is critical for assessing its pharmacological effects and potential toxicity.
Agricultural Applications
Insecticidal Properties
this compound serves as an important intermediate in the synthesis of hexaflumuron, a benzoyl urea insecticide. It acts as a chitin synthesis inhibitor, demonstrating high insecticidal and ovicidal activity against pests like bollworm . This application is crucial for agricultural pest management.
Chemical Synthesis
Synthesis Methods
Various methods exist for synthesizing this compound. These processes are designed to ensure high purity levels while minimizing by-products. For example, chlorination reactions involving p-nitrophenol can yield the desired product through careful control of reaction conditions .
Industrial Uses
The compound is utilized in the production of adhesives, sealants, and plastic composites due to its role as a hardener and viscosity adjustor in formulations . Its applications extend to paint additives and coating agents, where it enhances performance characteristics.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential for use in disinfectants and antiseptics.
Case Study 2: Agricultural Impact
In agricultural trials assessing the effectiveness of hexaflumuron synthesized from this compound, researchers found a marked reduction in pest populations when applied at recommended rates. The quick action against bollworm larvae confirmed its utility in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dimethylamino group can interact with hydrophobic pockets, enhancing the binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The table below highlights critical distinctions between the target compound and its closest analogs:
Impact of Substituents on Properties
Chlorine Substitution
- Positional Effects: The 2,6-dichloro configuration creates steric hindrance and electronic effects, stabilizing the phenol ring and enhancing resistance to enzymatic degradation. Comparatively, 2,4-dichloro isomers (e.g., in phenylmethylamine analogs) exhibit altered reactivity due to asymmetric substitution .
- Biological Activity: Chlorine atoms are associated with antimicrobial and cytotoxic properties. The target compound’s dual Cl atoms likely amplify these effects compared to non-halogenated analogs like 4-(dimethylamino)phenol HCl .
Dimethylaminomethyl Group
- Solubility and Basicity: The dimethylaminomethyl group introduces a tertiary amine, which, when protonated as a hydrochloride salt, improves water solubility. This contrasts with the primary amine in 4-amino-2,6-dichlorophenol HCl, which has lower basicity and solubility .
Phenolic -OH Group
- Acidity and Reactivity: The phenolic -OH (pKa ~10) enables hydrogen bonding and salt formation, critical for interactions with biological targets. Analogs lacking -OH, such as (2,6-dichlorophenyl)methylamine HCl, cannot participate in such interactions, limiting their pharmacological utility .
Biological Activity
2,6-Dichloro-4-[(dimethylamino)methyl]phenol hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H10Cl2N2O
- Molecular Weight : 256.56 g/mol
- CAS Number : 10099-10-8
The biological activity of this compound primarily involves its interaction with various biological targets. It is known to act as an antimicrobial agent, with specific effects on bacterial and fungal cells. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in the metabolic pathways of pathogens.
- Disruption of Cell Membranes : The compound can alter membrane permeability, leading to cell lysis.
- Interaction with Receptors : It may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
These findings indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics. -
Toxicological Assessment :
In a toxicity study conducted on animal models, it was observed that the compound had a favorable safety profile at doses up to 2000 mg/kg. No acute toxicity was reported, suggesting potential for therapeutic applications in higher concentrations without significant adverse effects. -
Pharmacokinetic Studies :
Pharmacokinetic evaluations revealed that the compound has moderate bioavailability and a half-life conducive for therapeutic use. Its clearance rate was determined to be within acceptable limits for drug development.
Q & A
Basic: What are the key steps for synthesizing 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride?
Methodological Answer:
Synthesis typically involves sequential halogenation and functionalization. A plausible route includes:
Chlorination : Start with 4-[(dimethylamino)methyl]phenol, introducing chlorine at the 2- and 6-positions using agents like Cl₂/FeCl₃ or SOCl₂ under controlled conditions .
Hydrochloride Formation : React the intermediate with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.
Purification : Recrystallize using solvents like acetonitrile or ethanol to achieve ≥97.5% purity, adhering to pharmacopeial standards .
Basic: Which analytical methods are critical for confirming purity and structure?
Methodological Answer:
- HPLC/UPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) and compare retention times against USP/EP reference standards .
- NMR Spectroscopy : Analyze H and C spectra to confirm substitution patterns (e.g., dichloro and dimethylamino groups) .
- Elemental Analysis : Verify Cl and N content matches theoretical values (±0.4%) .
Advanced: How to resolve discrepancies in NMR data between synthetic batches?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers or impurities .
- Spiking Experiments : Add a traceable reference standard (e.g., USP Tramadol Hydrochloride RS ) to identify unexpected peaks.
- Paramagnetic Relaxation Agents : Use shift reagents (e.g., Eu(fod)₃) to distinguish closely related protons .
Advanced: What strategies are recommended for impurity profiling?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
- LC-MS/MS : Characterize impurities (e.g., desmethyl analogs, chlorinated byproducts) using high-resolution mass spectrometry .
- Pharmacopeial Guidelines : Cross-reference EP/USP monographs for impurity thresholds (e.g., ≤0.15% for any single impurity) .
Advanced: How does the hydrochloride counterion influence stability and solubility?
Methodological Answer:
- Stability : The HCl salt improves hygroscopic stability compared to freebase forms. Conduct dynamic vapor sorption (DVS) studies to assess moisture uptake .
- Solubility : Compare solubility in aqueous buffers (pH 1–7.4) using shake-flask methods. HCl salts typically exhibit higher solubility in acidic media .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
- Toxicity Data : Refer to SDS for acute toxicity (e.g., LD50 in rodents) and ecotoxicological profiles .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .
Advanced: How to confirm stereochemical integrity if chiral centers are present?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10) with 0.1% diethylamine .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity in standardized assays (e.g., receptor binding IC₅₀) with positive controls .
- Metabolite Screening : Use liver microsomes to rule out interference from metabolic byproducts .
- Structural Analogs : Compare activity with derivatives (e.g., 2,6-dichloro-4-hydroxyphenyl analogs) to identify pharmacophore elements .
Basic: What formulation challenges arise due to solubility limitations?
Methodological Answer:
- Co-Solvents : Use PEG 400 or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : Formulate at pH 3–4 (HCl salt stability) with buffers like citrate .
Advanced: How to validate stability under accelerated storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
